Levomefolate-13C5 (calcium)
CAS No.:
Cat. No.: VC20251129
Molecular Formula: C20H23CaN7O6
Molecular Weight: 502.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23CaN7O6 |
|---|---|
| Molecular Weight | 502.48 g/mol |
| IUPAC Name | calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioate |
| Standard InChI | InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12-,13-;/m0./s1/i6+1,7+1,13+1,14+1,19+1; |
| Standard InChI Key | VWBBRFHSPXRJQD-QDRATEGMSA-L |
| Isomeric SMILES | CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)[O-])[13C](=O)[O-].[Ca+2] |
| Canonical SMILES | CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
Levomefolate-13C5 (calcium) is chemically designated as calcium (6S)-5-methyltetrahydrofolate-13C5. Its molecular formula is , with a molecular weight of 464.42 g/mol . The compound incorporates five carbon-13 () isotopes at specific positions, enhancing its utility as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies .
Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2687960-08-1 | |
| Molecular Formula | ||
| Molecular Weight | 464.42 g/mol | |
| Storage Conditions | -20°C, protected from light | |
| Solubility | Aqueous acid (soluble when heated) |
The compound retains the core structure of native levomefolate calcium, which includes a pteridine ring, para-aminobenzoic acid, and a glutamate residue. The labeling occurs at five positions within the molecule, ensuring minimal disruption to its biochemical activity while allowing accurate detection in metabolic assays .
Synthesis and Isotopic Labeling Strategies
The synthesis of Levomefolate-13C5 (calcium) involves incorporating -labeled precursors during the chemical or enzymatic production of levomefolate. This process typically utilizes -enriched starting materials, such as labeled glucose or glycine, to ensure uniform isotopic distribution . Advanced chromatographic techniques, including high-performance liquid chromatography (HPLC), are employed to purify the labeled product, achieving isotopic purity >99% .
A critical challenge in synthesis is maintaining the stereochemical integrity of the (6S,αS) configuration, which is essential for biological activity. Enzymatic methods using dihydrofolate reductase (DHFR) and serine hydroxymethyltransferase (SHMT) are often preferred to preserve this configuration .
Applications in Biomedical Research
Pharmacokinetic and Bioavailability Studies
Levomefolate-13C5 (calcium) is widely used to quantify the absorption, distribution, metabolism, and excretion (ADME) of folates. In comparative studies, it has demonstrated superior bioavailability relative to synthetic folic acid, with a 1.7–2.0-fold higher bioavailability at doses ≥400 μg/day . For example, oral administration of 0.451 mg levomefolate calcium in humans results in peak plasma concentrations () of 50 nmol/L within 0.5–1.5 hours, followed by biphasic elimination kinetics .
Metabolic Pathway Analysis
The compound is pivotal in mapping folate-dependent pathways, including:
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Homocysteine remethylation: Levomefolate-13C5 donates methyl groups to convert homocysteine to methionine, a process critical for cardiovascular health .
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DNA synthesis: As a cofactor in thymidylate synthase, it supports nucleotide biosynthesis, highlighted by its role in reducing neural tube defect risks during pregnancy .
Isotopic labeling enables researchers to distinguish endogenous folate metabolites from exogenous sources, resolving long-standing ambiguities in folate turnover rates .
Analytical Methodologies for Detection
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting Levomefolate-13C5 (calcium). The isotopes produce distinct mass shifts (e.g., m/z +5), allowing precise quantification even in complex biological matrices like plasma or cerebrospinal fluid .
Nuclear Magnetic Resonance (NMR)
-NMR leverages the isotopic label to trace metabolic flux in real-time. For instance, studies using Levomefolate-13C5 have revealed compartmentalized folate metabolism in neuronal tissues, underscoring its blood-brain barrier permeability .
Regulatory and Industrial Relevance
Levomefolate-13C5 (calcium) is compliant with Good Manufacturing Practice (GMP) standards, ensuring its suitability for clinical trials . Regulatory bodies like the European Food Safety Authority (EFSA) endorse its use in fortified foods and supplements, citing its equivalence to native levomefolate calcium in bioavailability and safety .
Future Directions and Research Gaps
While Levomefolate-13C5 (calcium) has revolutionized folate research, key challenges remain:
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Standardization of dosing protocols: Optimal doses for tracer studies in pediatric populations are undefined.
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Long-term stability data: Limited information exists on degradation kinetics under varying storage conditions.
Emerging applications in oncology, such as tracking folate uptake in chemotherapy-resistant tumors, represent promising avenues for future investigation .
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